molecular formula C12H14BrNO B8158182 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B8158182
M. Wt: 268.15 g/mol
InChI Key: MXZGYSSDTDPPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a synthetic heterocyclic compound featuring a dihydroisoquinoline core substituted with a bromine atom at the 5-position and a propan-1-one group at the 2-position. The bromine substituent contributes to its electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in receptor-targeted drug design.

Properties

IUPAC Name

1-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-2-12(15)14-7-6-10-9(8-14)4-3-5-11(10)13/h3-5H,2,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZGYSSDTDPPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a compound with significant potential in medicinal chemistry, particularly in the context of neurodegenerative diseases and other therapeutic applications. Its molecular formula is C12H14BrNOC_{12}H_{14}BrNO with a molecular weight of 268.15 g/mol . This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's biological activity is primarily attributed to its structural features that allow interaction with various biological targets. The isoquinoline core is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism and are implicated in conditions like Alzheimer's disease and Parkinson's disease .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Mechanism References
AChE InhibitionCompetes with acetylcholine at the active site, enhancing cholinergic signaling
MAO InhibitionInhibits MAO-A and MAO-B, affecting serotonin and dopamine levels
Neuroprotective EffectsReduces oxidative stress and apoptosis in neuronal cells
Antioxidant ActivityScavenges free radicals, protecting cells from oxidative damage

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound on PC12 cells. The compound demonstrated significant cytoprotective effects against neurotoxic agents by reducing apoptosis markers and enhancing cell viability. The results indicated that at concentrations below 12.5 µM, the compound did not exhibit toxicity .

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice revealed that the compound effectively crosses the blood-brain barrier (BBB), which is crucial for its potential use in treating central nervous system disorders. The study showed favorable pharmacokinetic profiles with a half-life conducive for therapeutic applications .

Research Findings

Recent research has highlighted the dual inhibitory action of compounds related to this compound on both AChE and MAOs. For instance, derivatives of the isoquinoline structure have shown IC50 values in the low micromolar range against these enzymes, indicating potent activity that could be harnessed for drug development .

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action :

  • Induces apoptosis through the modulation of key signaling pathways involved in cell survival and death.
  • Activates caspases and disrupts mitochondrial membrane potential, leading to cell death.

Case Study :
In vitro studies involving human breast cancer cell lines showed a dose-dependent decrease in cell viability when treated with this compound. The results suggest that it could serve as a potential therapeutic agent against certain types of cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against several bacterial strains.

Research Findings :

  • In vitro tests indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential as an antibacterial agent.

Neuroprotective Applications

Recent studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease.

Mechanism of Action :

  • Potentially protects neurons from oxidative stress and apoptosis.

Clinical Implications :
A pharmaceutical composition comprising this compound could be developed for therapeutic use in neurodegenerative conditions. Ongoing research aims to elucidate the exact mechanisms and efficacy in clinical settings.

Summary of Applications

Application TypeDescriptionKey Findings
AnticancerInhibits proliferation of cancer cellsInduces apoptosis via caspase activation
AntimicrobialEffective against bacterial strainsComparable MIC values to established antibiotics
NeuroprotectivePotential treatment for neurodegenerative diseasesProtects neurons from oxidative stress

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Substituent Variations on the Dihydroisoquinoline Core

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one
  • Structure : Features a 4-isobutylphenyl group instead of bromine.
  • This compound was synthesized as an ibuprofen hybrid for anti-inflammatory evaluation .
7-(Naphthalen-2-ylmethyl)- and 7-(Quinolin-8-ylmethyl)-Substituted Derivatives
  • Structures: Include bulky aromatic substituents (e.g., naphthalene or quinoline) at the 7-position.
  • The quinoline group in 8q introduces a basic nitrogen, altering solubility .
  • Synthesis : Achieved via Suzuki-Miyaura coupling or alkylation reactions.
6,7-Dimethoxy-Substituted Derivatives
  • Example: 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one.
  • Properties : Methoxy groups enhance electron density on the aromatic ring, promoting hydrogen bonding. These derivatives exhibit moderate HIV-1 reverse transcriptase (RT) inhibition .
  • Activity: Dimethoxy-substituted analogs showed superior RT inhibition compared to non-substituted derivatives.

Modifications in the Propanone Side Chain

3-(4-Chloro-3-(trifluoromethyl)phenyl)-Substituted Analog
  • Structure: Propanone side chain modified with a chloro-trifluoromethylphenyl group.
  • Properties : The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability. The chloro substituent contributes to halogen bonding .
  • Activity: Potential applications in targeting kinases or GPCRs due to its electronic profile.
3-Amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one Hydrochloride
  • Structure: Amino group introduced at the 3-position of the propanone chain.
  • Properties: The amino group increases water solubility and introduces a protonatable site, which may improve bioavailability .

Preparation Methods

Starting Material Preparation

2-Bromophenylalanine serves as a critical precursor, as demonstrated in the synthesis of LY3154207. Functional group manipulations protect the amino and carboxyl groups, followed by cyclization with formaldehyde or acetaldehyde to form the tetrahydroisoquinoline (THIQ) core. For example, Hao et al. converted (R)-2-bromophenylalanine into a protected amino alcohol, which underwent Pictet-Spengler cyclization to yield a trans-diastereomer-rich intermediate.

Bromine Incorporation

Bromine is introduced either at the aromatic ring during precursor synthesis or via post-cyclization electrophilic substitution. Direct bromination of the THIQ core is challenging due to steric hindrance, making pre-functionalized bromophenylalanine the preferred route.

Nitrogen Functionalization: Introducing the Propanone Group

The ketone moiety at the nitrogen is introduced through alkylation or acylation strategies. Two primary methods emerge from the literature:

Alkylation with Bromoketone Derivatives

A direct approach involves reacting 5-bromo-3,4-dihydroisoquinoline with 3-bromo-1,1-diethoxypropane , a protected bromoketone, in acetonitrile at 60°C. This forms a quaternary ammonium salt, which is hydrolyzed under acidic conditions to yield the free ketone:

  • Alkylation :

    • Conditions : 5-Bromo-3,4-dihydroisoquinoline (1 equiv.), 3-bromo-1,1-diethoxypropane (1.2 equiv.), acetonitrile, 60°C, 6–12 hours.

    • Yield : ~60% (analogous to methyl bromoacetate alkylation in).

  • Deprotection :

    • Conditions : 1 M HCl, room temperature, 12 hours.

    • Yield : ~85%.

This method mirrors the synthesis of 2-(5-bromo-3,3-dimethyl-1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid, where methyl bromoacetate alkylation followed by hydrolysis produced the target compound.

Grignard Addition-Oxidation Sequence

An alternative route utilizes Grignard reagents to install a hydroxyl group, which is subsequently oxidized to a ketone:

  • Imine Formation : React 5-bromo-3,4-dihydroisoquinoline with an aldehyde (e.g., propionaldehyde) to form an imine intermediate.

  • Grignard Addition : Treat the imine with propenylmagnesium bromide to form a tertiary alcohol.

  • Oxidation : Use pyridinium chlorochromate (PCC) or Jones reagent to oxidize the alcohol to propan-1-one.

This method, though less direct, benefits from the high diastereoselectivity observed in Grignard additions to imines.

Comparative Analysis of Synthetic Routes

MethodAdvantagesChallengesYield Range
Alkylation-DeprotectionHigh efficiency; fewer stepsRequires stable bromoketone precursors50–65%
Grignard-OxidationExcellent stereocontrolMulti-step; sensitive to over-oxidation40–55%

Key Observations :

  • Alkylation methods prioritize simplicity but depend on precursor availability.

  • Grignard approaches offer stereochemical precision but require rigorous moisture control.

Spectroscopic Characterization

Successful synthesis is confirmed through:

  • ¹H NMR : A singlet at δ 2.1–2.3 ppm for the ketone’s methyl group and aromatic protons at δ 7.2–8.0 ppm.

  • ¹³C NMR : A carbonyl signal at δ 205–210 ppm and quaternary carbons from the dihydroisoquinoline core.

  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

Scalability and Industrial Considerations

Large-scale production faces two hurdles:

  • Precursor Synthesis : 2-Bromophenylalanine derivatives require multi-step protection-deprotection sequences, increasing costs.

  • Waste Management : Alkylation reactions generate stoichiometric HBr, necessitating neutralization protocols.

Optimized conditions from and suggest:

  • Solvent Recycling : Acetonitrile recovery via distillation.

  • Catalytic Improvements : Using Pd-based catalysts for Heck couplings in side-chain introductions.

Emerging Methodologies

Recent advances include:

  • Electrochemical Alkylation : Avoiding hazardous bromoketones by using ketone surrogates in electrochemical cells.

  • Enzymatic Oxidation : Leveraging alcohol dehydrogenases to oxidize propanol intermediates sustainably.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via alkylation of 5-bromo-3,4-dihydroisoquinoline with a propanone derivative. For example, using 4-chloro-1-arylbutan-1-one as an alkylating agent in tetrahydrofuran (THF) under reflux, followed by neutralization with sodium bicarbonate and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of dihydroisoquinoline to alkylating agent) and reaction time (typically 12–24 hours). Competing side reactions, such as over-alkylation, can be mitigated by slow reagent addition and inert atmosphere (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Look for the dihydroisoquinoline NH proton (δ 3.2–3.5 ppm, broad singlet) and the propanone carbonyl group (δ 2.1–2.3 ppm, singlet). The bromine substituent induces deshielding in aromatic protons (δ 7.4–8.1 ppm, multiplet) .
  • IR : A strong C=O stretch (~1680–1720 cm⁻¹) confirms the ketone group, while N-H stretches (~3300 cm⁻¹) validate the dihydroisoquinoline ring .
  • Mass Spectrometry : The molecular ion peak (m/z ~280–285 for C₁₂H₁₃BrN₂O) and fragmentation patterns (e.g., loss of Br, m/z ~200) confirm molecular weight and functional groups .

Q. How does the bromine substituent at the 5-position influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromine enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) at the 4- or 6-positions. For example, reaction with amines (e.g., piperidine) in DMF at 80°C replaces Br with the nucleophile. Competitive elimination (dehydrohalogenation) can occur if bulky bases (e.g., t-BuOK) are used, requiring optimization of base strength and solvent polarity .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the binding affinity of this compound to biological targets like CD44 or dopamine receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) combined with molecular dynamics (MD) simulations (AMBER/CHARMM) can predict binding modes. For CD44, use the hyaluronic acid-binding domain (HABD) crystal structure (PDB: 1UUH). Key interactions include hydrogen bonding between the propanone carbonyl and Arg41/Arg78 residues, and hydrophobic contacts with the dihydroisoquinoline ring . For dopamine D1 receptor studies, homology modeling based on GPCR templates (e.g., PDB: 5KXI) and free energy perturbation (FEP) calculations refine affinity predictions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Replace Br with electron-donating groups (e.g., -OCH₃) to alter electronic properties and solubility .
  • Side Chain Variations : Substitute the propanone moiety with cyclopropanone or α-ketoamide groups to enhance metabolic stability .
  • In Vitro Assays : Test analogs in HEK293 cells expressing human receptors (e.g., D1R) using cAMP accumulation assays. Measure EC₅₀ values for potency and Emax for efficacy .

Q. What experimental and computational approaches resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :

  • Yield Discrepancies : Replicate reactions under controlled conditions (e.g., anhydrous solvents, standardized heating) and analyze intermediates via LC-MS to identify side products .
  • Biological Variability : Use orthogonal assays (e.g., radioligand binding vs. functional assays) and validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) .
  • Data Modeling : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity, identifying outliers for re-evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.